molecular formula C15H13NO3 B1263232 Clausine L CAS No. 14501-65-6

Clausine L

Cat. No. B1263232
CAS RN: 14501-65-6
M. Wt: 255.27 g/mol
InChI Key: BYDOYRHWHKPKQP-UHFFFAOYSA-N
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Description

Clausine L is a member of carbazoles.
Clausine L is a natural product found in Murraya koenigii, Clausena, and Clausena excavata with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Clausine L, a naturally occurring carbazole alkaloid, has been synthesized using a gold-catalyzed cyclization reaction. This method is noted for its general applicability, atom economy, and high selectivity, utilizing readily available starting materials (Qiu et al., 2013).
  • Another approach for synthesizing carbazoles like Clausine L involves a visible-light-promoted intramolecular C–H amination in aqueous solution. This method is environmentally friendly, using water as a co-solvent and visible light instead of metals (Yang et al., 2018).

Biological Activities and Applications

  • Clausine L, along with other carbazole alkaloids, has been found to exhibit inhibitory activity against cyclin-dependent kinase 5 (CDK5) and shows potential neuroprotective effects in vitro (Potterat et al., 2005).
  • A study on the leaves of Clausena excavata, from which Clausine L is derived, revealed significant antiplatelet aggregative activity, particularly from another compound, safrole, isolated alongside Clausine L (Wu et al., 1993).

properties

CAS RN

14501-65-6

Product Name

Clausine L

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 2-methoxy-9H-carbazole-3-carboxylate

InChI

InChI=1S/C15H13NO3/c1-18-14-8-13-10(7-11(14)15(17)19-2)9-5-3-4-6-12(9)16-13/h3-8,16H,1-2H3

InChI Key

BYDOYRHWHKPKQP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3=CC=CC=C3NC2=C1)C(=O)OC

Canonical SMILES

COC1=C(C=C2C3=CC=CC=C3NC2=C1)C(=O)OC

melting_point

133-135°C

physical_description

Solid

synonyms

clausine L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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